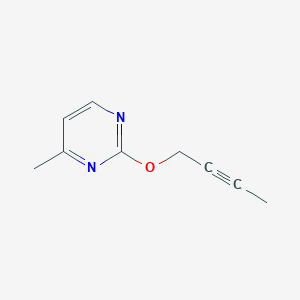
2-(But-2-yn-1-yloxy)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analysis of Global Trends in Herbicide Toxicity Studies : Research on herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) has focused on their toxicology and mutagenicity, with significant contributions from the USA, Canada, and China. Studies have centered on occupational risks, neurotoxicity, and resistance to herbicides, especially concerning non-target species and molecular imprinting, suggesting a need for future research on molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Clinical Studies of Oral Prodrugs : Research on prodrugs of 5-fluorouracil (e.g., capecitabine, UFT, S-1) underscores the ongoing exploration of biochemical modulation to enhance the therapeutic efficacy of anticancer drugs while mitigating toxicity. This indicates a broader interest in optimizing drug formulations for improved patient outcomes (Malet-Martino & Martino, 2002).
Antimetabolite Incorporation into DNA : Studies on antipyrimidines like AraC, dFdC, and FdUrd, which are structurally similar to 2-(But-2-yn-1-yloxy)-4-methylpyrimidine, have provided insights into their role in cancer chemotherapy. The misincorporation of these compounds into DNA affects the stability and structure of duplex DNA, influencing the activity of DNA-modifying proteins and offering a pathway for developing novel anticancer drugs (Gmeiner, 2002).
Environmental Occurrence and Behavior of Chemical Compounds : The presence and impact of parabens in aquatic environments have been extensively studied, highlighting concerns over their ubiquitous nature and potential as weak endocrine disrupters. Such research points to the importance of understanding the environmental fate and toxicological profiles of chemical compounds, including those structurally related or functionally similar to 2-(But-2-yn-1-yloxy)-4-methylpyrimidine (Haman, Dauchy, Rosin, & Munoz, 2015).
Mécanisme D'action
Target of Action
The primary target of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
2-(But-2-yn-1-yloxy)-4-methylpyrimidine interacts with its target, ADAM17, by inhibiting its activity . This inhibition can lead to changes in the cellular processes regulated by ADAM17, potentially affecting cell proliferation, differentiation, and migration .
Biochemical Pathways
Given the role of adam17 in various cellular processes, it is likely that the compound affects pathways related to cell proliferation, differentiation, and migration .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The molecular and cellular effects of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine’s action would likely be related to its inhibition of ADAM17. By inhibiting this enzyme, the compound could potentially affect cell proliferation, differentiation, and migration .
Propriétés
IUPAC Name |
2-but-2-ynoxy-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-12-9-10-6-5-8(2)11-9/h5-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHBIIWJRCKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-yn-1-yloxy)-4-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B2569538.png)
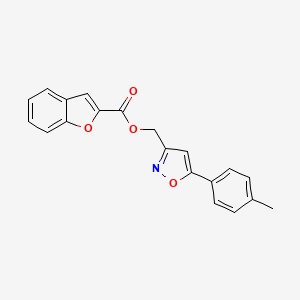
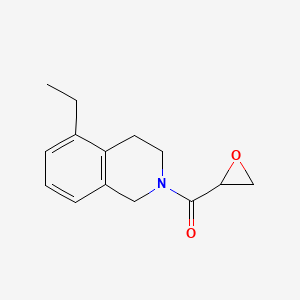
![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)
![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)
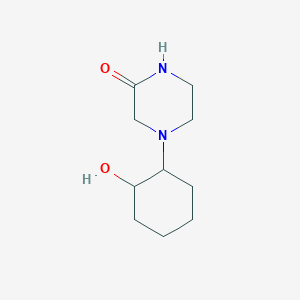
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
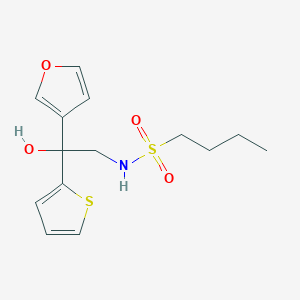
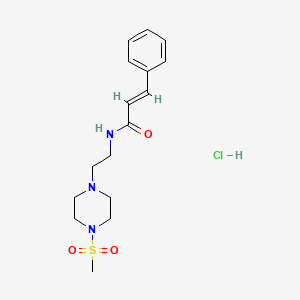
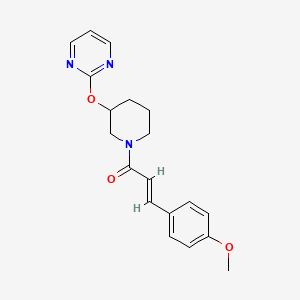
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)
![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)